Abaecin isoform 1

Antimicrobial Resistance Gram-Negative Bacteria Innate Immunity

Select Abaecin isoform 1 for your research to access a unique, 34-amino-acid, proline-rich antimicrobial peptide (PrAMP) that retains potent and specific bactericidal activity against apidaecin-resistant Xanthomonas strains, a critical capability absent in standard apidaecins. This peptide is not a generic substitute; its distinct non-α-helical structure, broader spectrum, and demonstrated in vivo efficacy in alleviating DSS-induced colitis make it the definitive tool for investigating PrAMP resistance mechanisms and inflammatory bowel disease models. Ensure experimental validity by choosing the precise peptide with validated, differentiated bioactivity.

Molecular Formula
Molecular Weight
Cat. No. B1578671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbaecin isoform 1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abaecin Isoform 1: A 34-Amino Acid Proline-Rich Antimicrobial Peptide from Bumblebee with Selective Efficacy Against Apidaecin-Resistant Strains


Abaecin isoform 1 (AcAb1) is a 34-amino acid, cationic, proline-rich antimicrobial peptide (PrAMP) derived from the bumblebee Bombus terrestris [1]. It belongs to a conserved family of insect immune effectors and is characterized by a high proline content (10 residues, ~29%), which prevents the formation of a stable α-helical structure [2]. Unlike the closely related apidaecins, which are small 18-amino acid peptides with rapid bactericidal kinetics, abaecin exhibits a broader spectrum of activity, albeit with lower specific potency against many Gram-negative plant pathogens, and uniquely retains efficacy against apidaecin-resistant strains [3].

Why Generic Substitution of Abaecin Isoform 1 with Apidaecins or Other Bee AMPs is Scientifically Inadvisable


Generic substitution among honeybee-derived antimicrobial peptides is contraindicated due to profound differences in spectrum, ionic strength sensitivity, and bactericidal kinetics. Apidaecins, for instance, are 18-amino acid peptides with immediate, high-potency activity against a narrow range of Gram-negative plant pathogens but lose efficacy against specific resistant Xanthomonas strains [1]. Abaecin isoform 1, in contrast, maintains selective activity against these apidaecin-resistant strains and exhibits a broader spectrum, though with lower specific activity against many Gram-negatives and a delayed bactericidal effect [2]. Furthermore, its antibacterial activity is notably impaired at medium ionic strength, a condition under which apidaecins remain active, underscoring the critical importance of selecting the precise peptide for the intended experimental or industrial context [3]. Interchanging these peptides without rigorous validation would introduce uncontrolled variability in antimicrobial susceptibility testing, mechanistic studies, and biotechnological applications.

Quantitative Comparative Evidence Guide: Differentiating Abaecin Isoform 1 from Apidaecin and Other In-Class Peptides


Selective Efficacy Against Apidaecin-Resistant Xanthomonas Strain

Abaecin isoform 1 demonstrates retained antimicrobial activity against an apidaecin-resistant Xanthomonas strain, whereas apidaecins are ineffective. In a comparative study, the highest observed specific activity of abaecin was recorded against this resistant strain, while apidaecins showed no measurable inhibition [1].

Antimicrobial Resistance Gram-Negative Bacteria Innate Immunity

Broader Antimicrobial Spectrum with Lower Specific Activity Against Gram-Negative Plant Pathogens

Abaecin isoform 1 exhibits a broad antimicrobial spectrum but with lower specific activities against Gram-negative plant pathogens compared to the apidaecins. While apidaecins are highly potent against a narrow set of bacteria, abaecin shows activity across a wider range of Gram-negative species, albeit at reduced potency [1].

Antimicrobial Spectrum Gram-Negative Bacteria Plant Pathogens

Delayed Bactericidal Kinetics Contrasting Immediate Action of Apidaecins

In contrast to the immediate bactericidal action of apidaecins, abaecin isoform 1 exhibits a delayed killing effect. Time-kill studies reveal that apidaecins cause rapid bacterial death, while abaecin requires a longer incubation period to achieve comparable bactericidal outcomes [1].

Bactericidal Kinetics Time-Kill Assay Mechanism of Action

Ionic Strength-Dependent Antibacterial Activity: Impaired at Medium Ionic Strength

Abaecin isoform 1 exhibits a distinct sensitivity to ionic strength, being unable to inhibit bacterial growth at medium ionic strength, whereas apidaecins maintain activity under these conditions. This difference highlights a critical formulation and assay design consideration [1].

Ionic Strength Sensitivity Antimicrobial Peptide Formulation

Structural Determinants: High Proline Content and Non-α-Helical Conformation

Abaecin isoform 1 is a 34-amino acid peptide containing 10 proline residues (29%), uniformly distributed to prevent α-helical folding. This contrasts with the smaller 18-amino acid apidaecins, which adopt a different conformation. The high proline content and resulting non-helical structure are hypothesized to contribute to its distinct mechanism of action and spectrum [1].

Peptide Structure Proline-Rich AMP Conformation

In Vivo Anti-Inflammatory Efficacy in a DSS-Induced Colitis Model

In a mouse model of dextran sulfate sodium (DSS)-induced colitis, rectal administration of Abaecin significantly alleviated histological damage and reduced pro-inflammatory cytokines (IL-1β, IL-6, TNF-α, IFN-γ). It also down-regulated phosphorylation of NF-κB/MAPK signaling pathway proteins and improved intestinal microbial composition [1]. This in vivo anti-inflammatory activity is a property not yet reported for apidaecins in this model.

Inflammatory Bowel Disease Colitis In Vivo Efficacy

Optimal Application Scenarios for Abaecin Isoform 1 Based on Differential Evidence


Targeting Apidaecin-Resistant Gram-Negative Pathogens in Antimicrobial Resistance Studies

Abaecin isoform 1 is the preferred research tool for investigating antimicrobial resistance mechanisms against proline-rich AMPs, particularly in Xanthomonas species. Its retained activity against apidaecin-resistant strains provides a unique experimental system to dissect resistance pathways and screen for novel inhibitors that bypass existing resistance [1]. This scenario is directly supported by the selective efficacy data presented in Evidence Item 1.

In Vivo Models of Inflammatory Bowel Disease and Gut Microbiome Modulation

Abaecin isoform 1 is uniquely suited for in vivo studies of ulcerative colitis and other inflammatory bowel conditions, as demonstrated by its ability to alleviate DSS-induced colitis in mice, reduce pro-inflammatory cytokines, and improve gut microbiota composition [1]. This application leverages the in vivo anti-inflammatory evidence detailed in Evidence Item 6 and distinguishes abaecin from other bee AMPs lacking such reported activity.

Broad-Spectrum Antimicrobial Screening with Controlled Ionic Strength Conditions

For high-throughput screening campaigns aiming to identify broad-spectrum antibacterial agents with moderate potency, abaecin isoform 1 offers a valuable comparator. Its spectrum covers a wider range of Gram-negative bacteria than apidaecins, but its activity is sensitive to ionic strength [1]. Assays must be carefully controlled for ionic strength, as highlighted in Evidence Item 4. This scenario is ideal for researchers studying the interplay between peptide structure, environmental conditions, and antimicrobial activity.

Structure-Activity Relationship (SAR) Studies of Proline-Rich Antimicrobial Peptides

Abaecin isoform 1's unique structural features—34 amino acids with 10 uniformly distributed prolines and a non-α-helical conformation—make it an essential template for SAR studies aimed at engineering peptides with improved potency, reduced salt sensitivity, or altered spectrum [1]. This scenario directly applies the structural evidence from Evidence Item 5 and is critical for peptide engineering and drug design programs.

Quote Request

Request a Quote for Abaecin isoform 1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.